

Application Note: Isotope Labeling of Penta-alanine for High-Resolution NMR Studies

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Compound of Interest

Compound Name: Ala-Ala-Ala-Ala-Ala

Cat. No.: B12063525

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Introduction

Penta-alanine is a homooligomeric peptide that serves as a fundamental model system for studying peptide structure, dynamics, and folding. Its simple, repetitive primary sequence allows for the detailed investigation of local conformational preferences and the formation of secondary structures, such as helices and sheets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for characterizing the three-dimensional structure and dynamics of peptides in solution.^[1] To enhance the sensitivity and resolution of NMR experiments, especially for distinguishing between the five identical alanine residues, isotopic labeling with ^{13}C and ^{15}N is essential. This application note provides detailed protocols for the solid-phase synthesis of isotopically labeled penta-alanine and the acquisition of high-resolution NMR data.

Materials and Methods

Synthesis of Isotopically Labeled Penta-alanine

The synthesis of penta-alanine with uniform or selective ^{13}C and ^{15}N labeling can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).^{[2][3][4]} This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

Materials:

- Fmoc-L- ^{13}C , ^{15}N -Alanine

- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Diisopropylcarbodiimide (DIC)
- Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether
- Acetonitrile
- Water (HPLC grade)

Protocol for Solid-Phase Peptide Synthesis of Penta-alanine:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- First Amino Acid Coupling: couple the first Fmoc-L-[^{13}C , ^{15}N]-Alanine to the deprotected resin using DIC and HOBt as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Monitor the coupling reaction using a Kaiser test.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and N,N-diisopropylethylamine in DMF).

- **Iterative Deprotection and Coupling:** Repeat the Fmoc deprotection and amino acid coupling steps for the remaining four alanine residues.
- **Final Deprotection:** After the final coupling step, remove the Fmoc group from the N-terminal alanine.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient.
- **Characterization:** Confirm the identity and purity of the synthesized penta-alanine by mass spectrometry.

Experimental Workflow for Solid-Phase Peptide Synthesis of Penta-alanine



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